molecular formula C14H13N5O3S2 B11469643 2-[(4,5-dimethyl-1H-imidazol-2-yl)sulfanyl]-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide

2-[(4,5-dimethyl-1H-imidazol-2-yl)sulfanyl]-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide

Cat. No.: B11469643
M. Wt: 363.4 g/mol
InChI Key: CDSSHRGNXXDKNB-UHFFFAOYSA-N
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Description

2-[(4,5-dimethyl-1H-imidazol-2-yl)sulfanyl]-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide is a complex organic compound that features a unique combination of imidazole and benzothiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,5-dimethyl-1H-imidazol-2-yl)sulfanyl]-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(4,5-dimethyl-1H-imidazol-2-yl)sulfanyl]-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, mild to moderate temperatures.

    Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

2-[(4,5-dimethyl-1H-imidazol-2-yl)sulfanyl]-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4,5-dimethyl-1H-imidazol-2-yl)sulfanyl]-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4,5-dimethyl-1H-imidazol-2-yl)sulfanyl]-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide is unique due to its combination of imidazole and benzothiazole moieties, which confer distinct chemical and biological properties. This dual functionality is not commonly found in other similar compounds, making it a valuable candidate for further research and development .

Properties

Molecular Formula

C14H13N5O3S2

Molecular Weight

363.4 g/mol

IUPAC Name

2-[(4,5-dimethyl-1H-imidazol-2-yl)sulfanyl]-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide

InChI

InChI=1S/C14H13N5O3S2/c1-7-8(2)16-13(15-7)23-6-12(20)18-14-17-10-4-3-9(19(21)22)5-11(10)24-14/h3-5H,6H2,1-2H3,(H,15,16)(H,17,18,20)

InChI Key

CDSSHRGNXXDKNB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N1)SCC(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])C

Origin of Product

United States

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